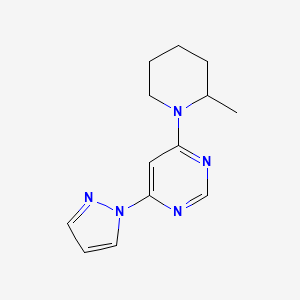
N-(4-fluoro-3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position on the phenyl ring, attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methoxyphenyl)propanamide typically involves the reaction of 4-fluoro-3-methoxyaniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{4-fluoro-3-methoxyaniline} + \text{propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-methoxyphenyl)propanamide.
Reduction: Formation of N-(4-fluoro-3-methoxyphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The propanamide moiety may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)propanamide
- N-(3-methoxyphenyl)propanamide
- N-(4-chloro-3-methoxyphenyl)propanamide
Uniqueness
N-(4-fluoro-3-methoxyphenyl)propanamide is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H12FNO2/c1-3-10(13)12-7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
HFDLOBQGRHPIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B15114836.png)

![4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114851.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)

![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B15114873.png)
![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
![3-chloro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114897.png)

![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)

